molecular formula C5H6N6 B11924047 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine CAS No. 501920-08-7

1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine

Cat. No.: B11924047
CAS No.: 501920-08-7
M. Wt: 150.14 g/mol
InChI Key: ZTAWTRPFJHKMRU-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. One common method includes the reaction of 3-amino-1H-pyrazole with cyanamide under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine is unique due to its specific arrangement of nitrogen atoms and its ability to interact with a wide range of molecular targets. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .

Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11)(H4,6,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAWTRPFJHKMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291481
Record name 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501920-08-7
Record name 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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